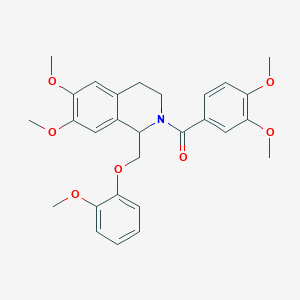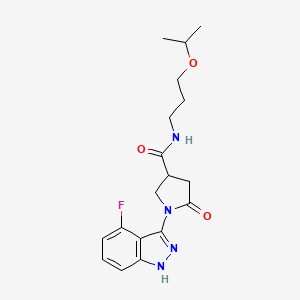![molecular formula C23H27BrN2O3 B11225676 1-(4-bromophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11225676.png)
1-(4-bromophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMOPHENYL)-N-[5-METHOXY-2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound characterized by its unique structural features This compound contains a bromophenyl group, a methoxy-substituted phenyl group, and a morpholine ring, all attached to a cyclopentane carboxamide core
Preparation Methods
The synthesis of 1-(4-BROMOPHENYL)-N-[5-METHOXY-2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring using bromine or a brominating agent.
Methoxy Substitution: Introduction of the methoxy group on the phenyl ring can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Morpholine Ring Formation: The morpholine ring can be synthesized via cyclization reactions involving diethanolamine and sulfuric acid.
Coupling Reactions: The final step involves coupling the bromophenyl, methoxyphenyl, and morpholine intermediates with the cyclopentane carboxamide core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
1-(4-BROMOPHENYL)-N-[5-METHOXY-2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the carboxamide and phenyl groups.
Scientific Research Applications
1-(4-BROMOPHENYL)-N-[5-METHOXY-2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-N-[5-METHOXY-2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-BROMOPHENYL)-N-[5-METHOXY-2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE can be compared with similar compounds such as:
1-(4-BROMOPHENYL)-N-[5-METHOXY-2-(PIPERIDIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE: This compound has a piperidine ring instead of a morpholine ring, which may alter its chemical and biological properties.
1-(4-CHLOROPHENYL)-N-[5-METHOXY-2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE: The presence of a chlorine atom instead of a bromine atom can affect the compound’s reactivity and interactions.
1-(4-BROMOPHENYL)-N-[5-HYDROXY-2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE: The hydroxyl group may introduce additional hydrogen bonding interactions, influencing the compound’s properties.
Properties
Molecular Formula |
C23H27BrN2O3 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(5-methoxy-2-morpholin-4-ylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C23H27BrN2O3/c1-28-19-8-9-21(26-12-14-29-15-13-26)20(16-19)25-22(27)23(10-2-3-11-23)17-4-6-18(24)7-5-17/h4-9,16H,2-3,10-15H2,1H3,(H,25,27) |
InChI Key |
CQTFVYIYTGBDGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine](/img/structure/B11225597.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[3-(2-fluorobenzyl)-2-oxotetrahydropyrimidin-1(2H)-yl]benzamide](/img/structure/B11225599.png)
![N-(2-ethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11225613.png)

![4-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine](/img/structure/B11225619.png)
![2-(4-Fluorobenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11225641.png)

![3-cyclohexyl-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11225662.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B11225666.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B11225668.png)
![3-Phenoxy-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11225672.png)

![N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B11225689.png)
![(2Z)-6-bromo-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11225691.png)
